N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O3S/c18-14(25)9-23-17(27)24(22-21-23)11-7-5-10(6-8-11)19-15(26)16-20-12-3-1-2-4-13(12)28-16/h1-8H,9H2,(H2,18,25)(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWESLZKEFMSYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound features several significant moieties:
- Tetrazole Ring : Known for its role in various enzyme inhibitors, the tetrazole ring enhances the compound's pharmacological properties.
- Thiazole Moiety : This heterocyclic structure is associated with diverse biological activities, including anticancer properties.
- Amide Functional Group : Contributes to the compound's solubility and interaction with biological targets.
The molecular formula is with a molecular weight of 432.4 g/mol .
Anticancer Activity
Research has indicated that compounds containing thiazole and tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds show IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 . The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity, emphasizing the importance of structural modifications in optimizing therapeutic efficacy.
The proposed mechanism for the anticancer activity involves the inhibition of specific proteins involved in cell survival pathways. For example, molecular dynamics simulations have shown that certain derivatives interact primarily through hydrophobic contacts with target proteins, which may lead to apoptosis in cancer cells .
Case Studies
- Study on Thiazole Derivatives :
-
Enzyme Inhibition Studies :
- Objective : Investigate potential inhibitory effects on enzymes relevant to human diseases.
- Findings : The tetrazole moiety was found to be crucial for enzyme binding, suggesting that modifications could enhance specificity and potency against target enzymes .
Research Findings
A summary of key findings from recent studies is presented in the table below:
| Study | Compound Tested | Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|---|
| Evren et al. (2019) | Thiazole derivatives | NIH/3T3, A549 | 1.61 - 1.98 | Protein inhibition |
| PMC9268695 (2022) | Similar thiazole-tetrazole compounds | Jurkat, A-431 | < 1.0 (compared to doxorubicin) | Hydrophobic interactions |
| Smolecule (2023) | Cinnamide derivatives | Various cancer lines | Not specified | Enzyme inhibition |
Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound
Analogs
Substituted Thiazole Carboxamides (e.g., [3a–s] from ):
- Feature pyridinyl-thiazole cores instead of benzo[d]thiazole.
- Synthesized via coupling of ethyl carboxylates with amines, yielding amides with varying substituents .
- Key difference: Lack of tetrazole, reducing nitrogen-rich interactions.
Triazole-Thiones (e.g., [7–9] from ):
- 1,2,4-Triazole with thione tautomers.
- Synthesized via base-mediated cyclization of hydrazinecarbothioamides.
- Unlike the target’s tetrazole, triazoles exhibit distinct tautomeric behavior (thione vs. thiol) .
Thiophene Carboxamides (e.g., 7b, 7c from ): Thieno-triazepine cores with carboxamide groups. Differ in ring size (seven-membered triazepine vs. five-membered tetrazole) and sulfur placement.
Functional Group Analysis
Solubility and Stability
Hypothetical Bioactivity
- Benzo[d]thiazole-2-carboxamides: Known for kinase inhibition (e.g., JNK, EGFR) .
- Tetrazoles : Often used in antihypertensive (e.g., losartan) and antiviral agents.
Preparation Methods
Ugi Four-Component Reaction (Ugi-4CR) Approach
The Ugi-4CR enables efficient tetrazole synthesis by combining an amine, aldehyde, isocyanide, and carboxylic acid. For this compound, 4-aminophenylglyoxal serves as the aldehyde precursor, while 2-aminoacetamide provides the amine component. Cyclization under acidic conditions (e.g., HCl/EtOH) yields the 5-oxo-4,5-dihydro-1H-tetrazole core.
Key Reaction Conditions :
Thiosemicarbazide Cyclization
An alternative route involves cyclizing N-(4-aminophenyl)thiosemicarbazide with chloroacetamide in the presence of sulfuric acid. This method forms the 4-(2-amino-2-oxoethyl)tetrazole moiety via intramolecular dehydration.
Optimization Notes :
- H2SO4 concentration : 80% v/v minimizes side products.
- Reaction time: 8–10 hours at reflux (100°C).
- Limitations: Requires rigorous purification to remove sulfonic acid byproducts.
Benzo[d]thiazole-2-carboxamide Synthesis
Carboxylic Acid Activation
Benzo[d]thiazole-2-carboxylic acid is activated using 1,1-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The activated intermediate reacts with 4-(tetrazol-1-yl)aniline to form the target amide bond.
Procedure :
Direct Coupling Using EDCl/HOBt
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate amide bond formation without pre-activation. This method is preferred for moisture-sensitive intermediates.
Advantages :
- Higher functional group tolerance.
- Shorter reaction time (6–8 hours).
Integrated Multi-Component Strategies
Sequential Ugi-Huisgen Cyclization
Combining Ugi-4CR with copper-catalyzed azide-alkyne cycloaddition (Huisgen reaction) streamlines synthesis:
- Ugi-4CR forms a linear tetrazole precursor.
- Copper(I) iodide catalyzes cyclization with sodium azide to install the benzo[d]thiazole unit.
Critical Parameters :
One-Pot Tandem Reactions
A novel approach employs palladium-catalyzed C–N coupling to link pre-formed tetrazole and benzo[d]thiazole subunits. This method reduces isolation steps but requires stringent oxygen-free conditions.
Catalytic System :
- Pd(OAc)2 (2 mol%).
- Xantphos ligand (4 mol%).
- Base: Cs2CO3.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Scalability | Purity |
|---|---|---|---|---|
| Ugi-4CR + CDI coupling | Multi-component + amidation | 60% | Moderate | 90–95% |
| Thiosemicarbazide route | Cyclization + EDCl/HOBt coupling | 55% | Low | 85–90% |
| Sequential Ugi-Huisgen | Tandem MCR + click chemistry | 50% | High | 88–92% |
| Palladium catalysis | One-pot C–N coupling | 45% | Moderate | 80–85% |
Challenges and Optimization Opportunities
Purification Difficulties
The polar nature of tetrazole derivatives complicates chromatographic separation. Recrystallization from ethanol/water mixtures (7:3) improves purity but reduces yield by 10–15%.
Functional Group Compatibility
- Tetrazole NH groups may require protection (e.g., Boc) during amidation.
- Benzo[d]thiazole sulfur can oxidize under acidic conditions; use of inert atmospheres is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
